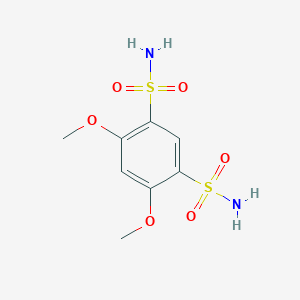![molecular formula C13H18BrNO4S B245607 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to have a high affinity for its target protein, making it a promising candidate for drug development.
Mechanism of Action
2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether works by inhibiting the activity of specific proteins involved in various cellular processes, including cell division, survival, and inflammation. The exact mechanism of action of 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether is not fully understood, but it is believed to work by binding to a specific pocket on its target protein, thereby blocking its activity.
Biochemical and Physiological Effects:
2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been found to have various biochemical and physiological effects, depending on the target protein being inhibited. In cancer cells, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In cardiovascular cells, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been found to reduce inflammation and improve heart function. In neuronal cells, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been shown to protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether in lab experiments is its high affinity for its target protein, which makes it a potent inhibitor. Another advantage is its relatively small size, which allows it to penetrate cells and tissues more easily. However, one limitation of using 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether is its potential toxicity, which can vary depending on the cell or tissue type being studied.
Future Directions
There are several future directions for 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether research, including the development of more specific and potent inhibitors, the identification of new target proteins, and the optimization of dosage and administration methods. Additionally, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Overall, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has shown great promise as a small molecule inhibitor with potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether involves a multistep process that begins with the reaction of 2,6-dimethyl-4-morpholine sulfonamide with 2-bromo-5-nitrophenyl methyl ether. This reaction is followed by reduction of the nitro group to an amino group, which is then protected with a tert-butyloxycarbonyl group. The final step involves the deprotection of the amino group to yield 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether.
Scientific Research Applications
2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer research, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been found to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell division and survival. In cardiovascular research, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been shown to improve heart function and reduce inflammation. In neurodegenerative disorder research, 2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether has been found to protect neurons from damage and improve cognitive function.
properties
Molecular Formula |
C13H18BrNO4S |
|---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H18BrNO4S/c1-9-7-15(8-10(2)19-9)20(16,17)11-4-5-12(14)13(6-11)18-3/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
YZYPTUDBJTUPRY-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)





![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
